molecular formula C19H21FN2O B5747759 (3-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE

(3-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE

Cat. No.: B5747759
M. Wt: 312.4 g/mol
InChI Key: JEKLRUHIAPGZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group and a methylbenzyl group attached to a piperazine ring

Preparation Methods

The synthesis of (3-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and methylbenzyl groups. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of Methylbenzyl Group: The methylbenzyl group can be attached through alkylation reactions using methylbenzyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(3-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

(3-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and psychiatric conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

(3-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:

    (3-CHLOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    (3-FLUOROPHENYL)[4-(2-ETHYLBENZYL)PIPERAZINO]METHANONE: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and interactions with molecular targets.

Properties

IUPAC Name

(3-fluorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-15-5-2-3-6-17(15)14-21-9-11-22(12-10-21)19(23)16-7-4-8-18(20)13-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKLRUHIAPGZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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